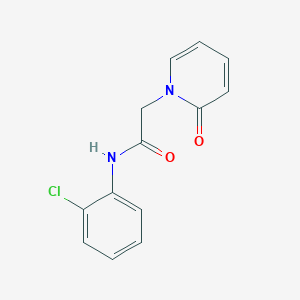![molecular formula C19H20F2N2O3 B7481042 4-(difluoromethoxy)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide](/img/structure/B7481042.png)
4-(difluoromethoxy)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(difluoromethoxy)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide, also known as LMK-235, is a small molecule inhibitor that targets the protein kinase PDK1. PDK1 plays a crucial role in the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is involved in various cellular processes such as cell survival, proliferation, and metabolism. Inhibition of PDK1 by LMK-235 has shown promising results in preclinical studies for the treatment of cancer and other diseases.
作用機序
PDK1 is a key regulator of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer cells. PDK1 activates Akt by phosphorylating it at a specific site, leading to the activation of downstream signaling pathways that promote cell survival and proliferation. 4-(difluoromethoxy)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide inhibits the activity of PDK1 by binding to its ATP-binding site, preventing the phosphorylation of Akt and downstream signaling.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 4-(difluoromethoxy)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide has also been shown to have other physiological effects. In a study using a mouse model of type 2 diabetes, 4-(difluoromethoxy)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide improved glucose tolerance and insulin sensitivity, suggesting a potential application in the treatment of metabolic disorders. 4-(difluoromethoxy)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide has also been shown to inhibit the growth of the malaria parasite Plasmodium falciparum, indicating a potential application in the treatment of malaria.
実験室実験の利点と制限
One advantage of using 4-(difluoromethoxy)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide in lab experiments is its specificity for PDK1, which allows for targeted inhibition of the PI3K/Akt signaling pathway. However, one limitation is its relatively low potency compared to other PDK1 inhibitors, which may require higher concentrations for effective inhibition.
将来の方向性
There are several potential future directions for the development and application of 4-(difluoromethoxy)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide. One direction is the optimization of its chemical structure to improve its potency and pharmacokinetic properties. Another direction is the exploration of its potential applications in other diseases beyond cancer and metabolic disorders. Additionally, combination therapy with other targeted inhibitors or chemotherapy agents may enhance its anti-cancer effects. Overall, 4-(difluoromethoxy)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide shows promising potential as a therapeutic agent and warrants further investigation.
合成法
The synthesis of 4-(difluoromethoxy)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide involves several steps, starting with the reaction of 2,4,6-trimethylaniline with ethyl 2-bromoacetate to form the intermediate compound. This is followed by a series of reactions involving various reagents such as sodium hydride, carbon disulfide, and trifluoromethanesulfonic acid, leading to the final product of 4-(difluoromethoxy)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide.
科学的研究の応用
4-(difluoromethoxy)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide has been extensively studied in preclinical models for its potential therapeutic applications. In vitro studies have shown that 4-(difluoromethoxy)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide inhibits the activity of PDK1 and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis in cancer cells. In vivo studies have demonstrated that 4-(difluoromethoxy)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide can inhibit tumor growth in xenograft models of various cancers, including breast, lung, and prostate cancer.
特性
IUPAC Name |
4-(difluoromethoxy)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O3/c1-11-8-12(2)17(13(3)9-11)23-16(24)10-22-18(25)14-4-6-15(7-5-14)26-19(20)21/h4-9,19H,10H2,1-3H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGPNAWTTPWTJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CNC(=O)C2=CC=C(C=C2)OC(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(difluoromethoxy)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7480962.png)
![N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-4-carboxamide](/img/structure/B7480971.png)
![[1-(4-Nitrophenyl)-2-oxo-2-phenylethyl] acetate](/img/structure/B7480977.png)
![Morpholin-4-yl-[1-(2-phenylquinoline-4-carbonyl)piperidin-4-yl]methanone](/img/structure/B7480985.png)
![1-[4-(1-Adamantyl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride](/img/structure/B7480993.png)
![4-[[4-(4-Methoxybenzoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7481006.png)
![n-{3-[Methyl(phenyl)amino]propyl}-4-(2-phenylethenesulfonamido)benzamide](/img/structure/B7481008.png)

![[4-(2,6-Dichlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7481029.png)




